

Solubility of Fmoc-Cit-OH in DMF and other organic solvents.

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Compound of Interest

Compound Name: Fmoc-Cit-OH

Cat. No.: B557508

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An In-depth Technical Guide to the Solubility of **Fmoc-Cit-OH** for Researchers

This guide provides a detailed overview of the solubility characteristics of N α -Fmoc-L-Citrulline (**Fmoc-Cit-OH**), a critical building block in peptide synthesis, particularly for the development of peptide-drug conjugates. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling.

Overview of Fmoc-Cit-OH Solubility

Fmoc-L-Citrulline is a protected amino acid derivative whose solubility is significantly influenced by the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group. This group can lead to challenges such as aggregation via π - π stacking, which may limit solubility in common solvents used in solid-phase peptide synthesis (SPPS).[1] While precise quantitative data is not widely published for all solvents, a combination of qualitative descriptions and specific experimental values provides a strong framework for its use. Generally, **Fmoc-Cit-OH** exhibits improved solubility in a range of organic solvents, facilitating smoother reactions and potentially higher yields in synthetic applications.[2][3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for **Fmoc-Cit-OH** in dimethylformamide (DMF) and other common organic solvents. It is important to note that quantitative saturation data is limited in publicly available literature, and many entries are based on qualitative descriptions from chemical suppliers and related research.

Solvent	Chemical Formula	Solubility	Method/Notes
Dimethylformamide (DMF)	C_3H_7NO	≥ 10 mg/mL	Inferred from optical rotation measurement at C=1 (1 g/100 mL). [3] This is not a saturation value.
Dimethyl Sulfoxide (DMSO)	C_2H_6OS	100 mg/mL (251.62 mM)	Requires sonication to achieve dissolution. [4]
Chloroform	$CHCl_3$	Soluble	Qualitative data from supplier. [2]
Dichloromethane (DCM)	CH_2Cl_2	Soluble	Qualitative data from supplier. [2]
Ethyl Acetate (EtOAc)	$C_4H_8O_2$	Soluble	Qualitative data from supplier. [2]
Acetone	C_3H_6O	Soluble	Qualitative data from supplier. [2]
N-Methyl-2-pyrrolidone (NMP)	C_5H_9NO	Data Not Available	A common alternative to DMF in SPPS, may alleviate aggregation issues for hydrophobic peptides. [5]
Methanol (MeOH)	CH_3OH	Data Not Available	Can be used for dissolving some Fmoc-amino acids, sometimes requiring gentle heat. [1]
Acetonitrile (ACN)	C_2H_3N	Data Not Available	Often used in reverse-phase HPLC for analysis and purification.
Water	H_2O	Insoluble (practically)	Expected due to the large hydrophobic

Fmoc group.

Note: "Soluble" indicates that the compound dissolves to a practical extent for common applications, but the maximum concentration (saturation point) has not been specified in the cited sources.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a robust method for determining the equilibrium solubility of **Fmoc-Cit-OH** in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **Fmoc-Cit-OH** (high purity, ≥98%)
- Solvent of interest (HPLC grade)
- 2.0 mL vials with screw caps
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge capable of handling solvent vials
- 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector (set to ~265 nm, the absorbance maximum for the Fmoc group)
- Reversed-phase C18 HPLC column

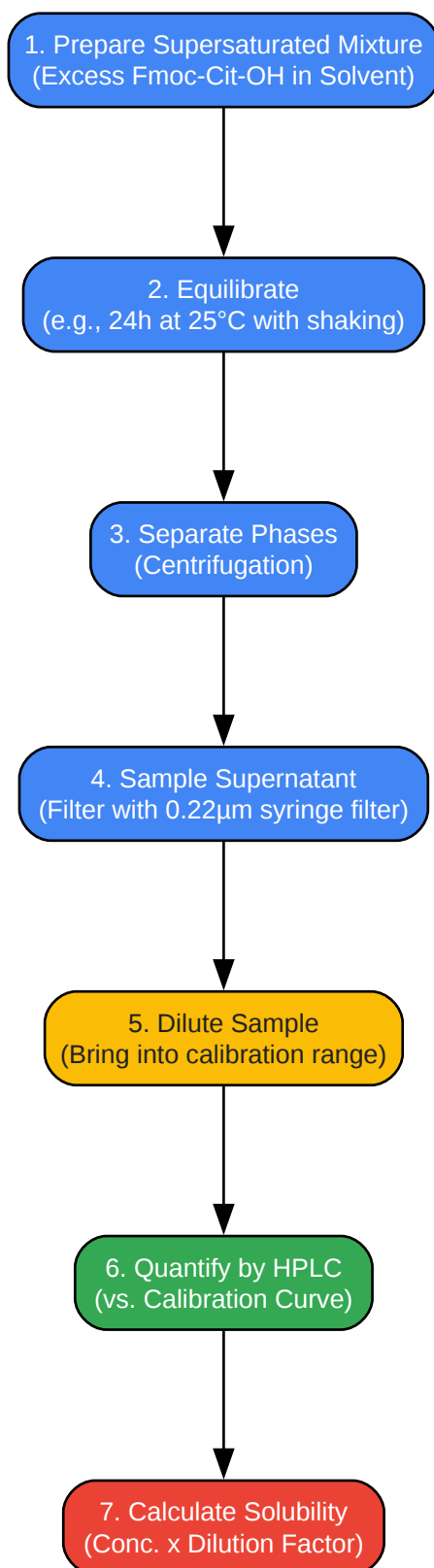
Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **Fmoc-Cit-OH** (e.g., 150-200 mg) to a 2.0 mL vial. The amount should be enough to ensure a solid phase remains after equilibration.
 - Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
 - Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Allow the suspension to equilibrate for a minimum of 24 hours. This ensures that the solvent is fully saturated and the dissolution has reached equilibrium. Check for equilibrium by taking measurements at 24h and 48h; the concentration should be consistent.
- Phase Separation:
 - After equilibration, remove the vial and let it stand to allow the excess solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.
 - Precisely dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

- HPLC Quantification:
 - Prepare a series of calibration standards of **Fmoc-Cit-OH** of known concentrations in the mobile phase.
 - Inject the standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the diluted sample from step 4.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
 - The result is the solubility of **Fmoc-Cit-OH** in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

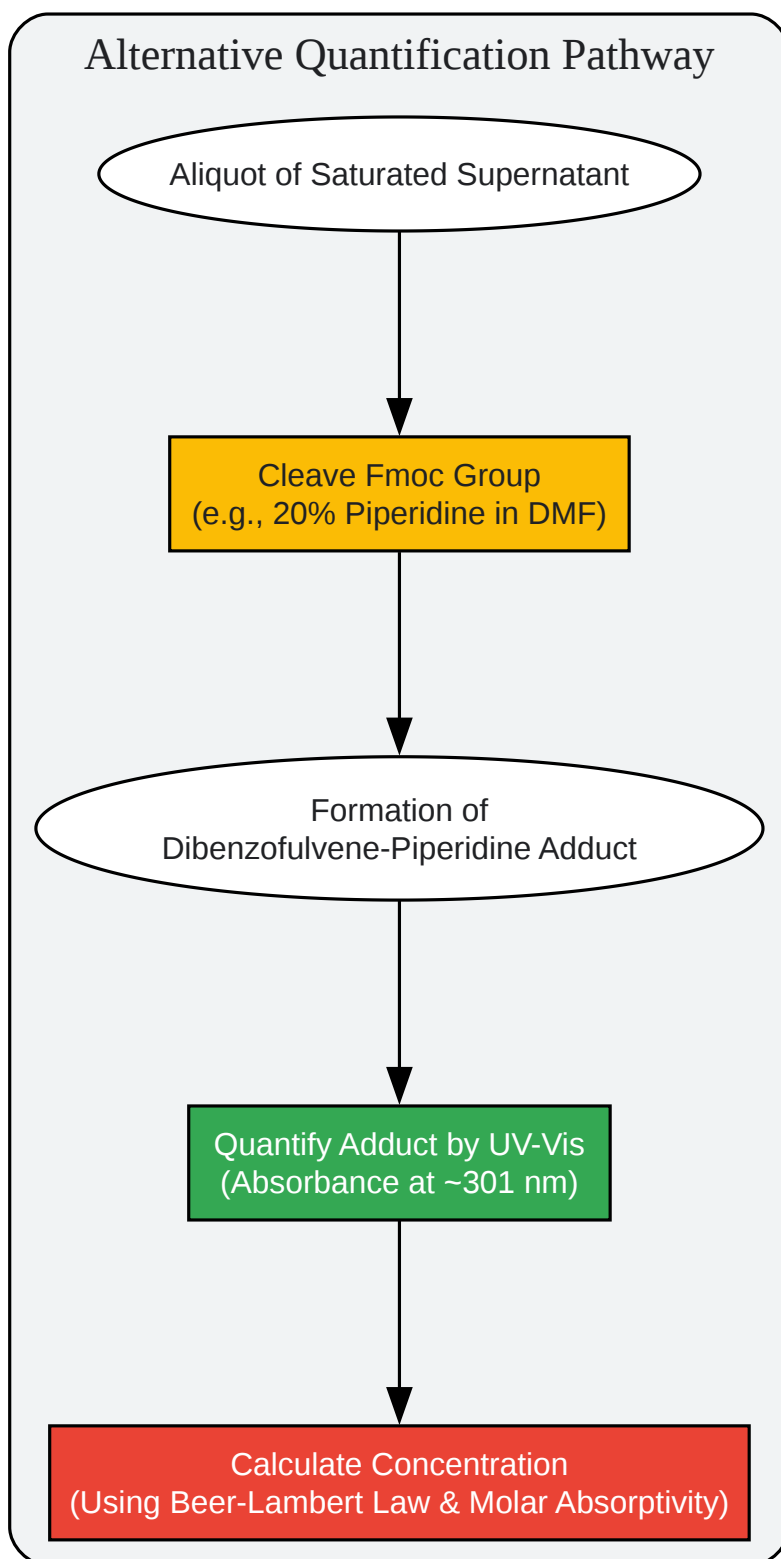
Visualized Workflow and Methodologies

The logical flow of the solubility determination process can be visualized. The following diagrams illustrate the experimental workflow and a related analytical method for quantification.



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Caption: Experimental workflow for determining equilibrium solubility.



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Caption: UV-Vis method for quantifying Fmoc-containing compounds.

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